molecular formula C5H6N6O5 B179520 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol CAS No. 175553-46-5

4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol

Cat. No.: B179520
CAS No.: 175553-46-5
M. Wt: 230.14 g/mol
InChI Key: KQTNLVQDRSXUGW-UHFFFAOYSA-N
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Description

4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DADN, and it is a member of the nitroaromatic family of compounds. DADN has been used in a variety of scientific studies, including in the fields of chemistry, biology, and medicine. In

Mechanism of Action

The mechanism of action of DADN is not fully understood. However, it is believed that DADN acts as a nitric oxide donor, releasing nitric oxide upon exposure to biological systems. Nitric oxide is a signaling molecule that plays an important role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
DADN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DADN can induce apoptosis (programmed cell death) in cancer cells. DADN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In addition, DADN has been shown to have vasodilatory effects, which may have potential applications in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DADN in lab experiments is its high purity. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. However, one limitation of using DADN in lab experiments is its potential toxicity. DADN is a nitroaromatic compound, which can be toxic to biological systems.

Future Directions

There are many potential future directions for research on DADN. One area of interest is the development of new anti-tumor agents based on the structure of DADN. Another area of interest is the study of the vasodilatory effects of DADN, which may have potential applications in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.
Conclusion:
In conclusion, 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. DADN has been shown to have a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.

Synthesis Methods

The synthesis of DADN involves the reaction of 2,4,6-trinitropyridine with hydrazine hydrate. This reaction results in the formation of DADN as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from hot water.

Scientific Research Applications

DADN has been used in a variety of scientific research applications. One of the primary uses of DADN is as a starting material for the synthesis of other compounds. DADN has also been used as a reagent in organic synthesis, such as in the preparation of nitroso compounds. In addition, DADN has been used in the development of new explosive materials. DADN has also been studied for its potential applications in the field of medicine, including as an anti-tumor agent.

Properties

IUPAC Name

1-hydroxy-6-imino-3,5-dinitropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O5/c6-1-2(10(13)14)4(7)9(12)5(8)3(1)11(15)16/h7,12H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTNLVQDRSXUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442472
Record name 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175553-46-5
Record name 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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